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Benzene,1,1'-(1,2-ethenediyl)bis[4-chloro-

Cat. No.: B12505989
M. Wt: 249.1 g/mol
InChI Key: WELCIURRBCOJDX-UHFFFAOYSA-N
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Description

Historical Context and Significance of Stilbene (B7821643) Derivatives in Organic Chemistry

Early Discoveries and Fundamental Chemical Investigations

Stilbene, a hydrocarbon with the structure C₆H₅CH=CHC₆H₅, consists of two phenyl groups connected by an ethylene (B1197577) bridge. wikipedia.org The name "stilbene" originates from the Greek word "stilbos," meaning "shining," which alludes to the characteristic fluorescence of these compounds. researchgate.net Early research focused on understanding the fundamental structure and reactivity of this 1,2-diphenylethylene core.

Chemists developed various methods for its synthesis, including the Wittig reaction, Perkin reaction, and McMurry coupling, which have become classic examples in organic chemistry textbooks. researchgate.net A significant breakthrough in stilbene chemistry was the discovery of its photoisomerization. Upon irradiation with ultraviolet (UV) light, the more stable trans-isomer can be converted to the cis-isomer. wikipedia.orgmdpi.com This photochemical reaction became a model system for studying cis-trans isomerization and the principles of photochemistry. nih.gov

Evolution of Research Interest in Halogenated Stilbenes

The introduction of halogen atoms onto the stilbene scaffold marked a significant evolution in the field. Researchers began to systematically substitute the phenyl rings with elements like chlorine, bromine, and fluorine to modulate the molecule's electronic, photophysical, and biological properties. nih.gov The interest in halogenated stilbenes, such as 4,4'-dichlorostilbene, stems from the profound effects these substituents impart.

Halogens, being electronegative, can alter the electron distribution within the molecule, influencing its reactivity and intermolecular interactions. Furthermore, the "heavy atom effect" of halogens like bromine and iodine can influence the photophysical pathways of the excited molecule, affecting processes like fluorescence and intersystem crossing to the triplet state. Studies on halogenated stilbenols have shown that the introduction of halogens can optimize lipophilicity, a key factor in medicinal chemistry. nih.govmdpi.com This tailored modification allows for the fine-tuning of stilbene derivatives for specific applications, from creating more efficient fluorescent materials to developing new chemical sensors. researchgate.net

Structural Isomerism and Stereochemical Considerations for Benzene (B151609), 1,1'-(1,2-ethenediyl)bis[4-chloro- (Trans vs. Cis)

Like its parent compound, Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro- exhibits geometric isomerism due to the restricted rotation around the central carbon-carbon double bond. solubilityofthings.com This gives rise to two distinct stereoisomers: trans-4,4'-dichlorostilbene (E-isomer) and cis-4,4'-dichlorostilbene (Z-isomer). orgosolver.com

trans-isomer (E-(Ethene-1,2-diyl)bis(4-chlorobenzene)) : In this configuration, the two chlorophenyl groups are positioned on opposite sides of the double bond. This arrangement is sterically less hindered and therefore more thermodynamically stable.

cis-isomer (Z-(Ethene-1,2-diyl)bis(4-chlorobenzene)) : Here, the two chlorophenyl groups are on the same side of the double bond. This leads to greater steric hindrance between the bulky aromatic rings, making this isomer less stable than its trans counterpart.

The difference in their spatial arrangement leads to distinct physical and chemical properties. orgosolver.com The most notable distinction is in their photochemistry; the trans isomer can be converted to the cis isomer upon exposure to UV light, a reversible process that is a hallmark of the stilbene family. mdpi.com The differing geometries also affect their crystal packing, melting points, and spectroscopic signatures.

Interactive Data Table: Comparison of 4,4'-Dichlorostilbene Isomers

Propertytrans-4,4'-Dichlorostilbene (E-isomer)cis-4,4'-Dichlorostilbene (Z-isomer)
Synonym (E)-1,2-Bis(4-chlorophenyl)ethene(Z)-1,2-Bis(4-chlorophenyl)ethene
Molecular Formula C₁₄H₁₀Cl₂C₁₄H₁₀Cl₂
Molar Mass 249.14 g/mol 249.14 g/mol
Geometric Shape Relatively planar, linear configurationBent structure due to steric hindrance
Thermodynamic Stability More stableLess stable
General Appearance Crystalline solidOften an oil or low-melting solid

Positioning Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro- within Modern Chemical Synthesis and Materials Science Research

Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro- is more than a molecule for academic study; it is a functional compound with applications in both synthesis and materials science.

In chemical synthesis , it serves as a valuable building block. The chlorine atoms on the phenyl rings are suitable for further functionalization through various cross-coupling reactions, such as the Suzuki or Heck reactions. uliege.be This allows chemists to attach other molecular fragments, building more complex structures from the dichlorostilbene core. For instance, it can be a precursor in the synthesis of more elaborate dyes, ligands for catalysis, or pharmacologically active compounds. wikipedia.orguliege.be Modern synthetic strategies often employ palladium-catalyzed reactions to efficiently create stilbene derivatives with high stereoselectivity. wiley-vch.de

In materials science , the photophysical properties of 4,4'-dichlorostilbene and related compounds are of primary interest. Its ability to fluoresce makes it a candidate for use as an optical brightener or as a component in organic light-emitting diodes (OLEDs). wikipedia.org The photo-switchable nature of the cis-trans isomerization has been harnessed to create "smart" materials that respond to light. nih.gov Furthermore, stilbene derivatives are incorporated into polymers to create materials with enhanced fluorescence properties, which can be used for applications in chemical sensing and diagnostics. researchgate.netnih.gov The rigid structure of the stilbene unit can impart desirable thermal and mechanical properties to polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Cl2 B12505989 Benzene,1,1'-(1,2-ethenediyl)bis[4-chloro-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-[2-(4-chlorophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELCIURRBCOJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzene, 1,1 1,2 Ethenediyl Bis 4 Chloro

Classical Approaches to Stilbene (B7821643) Synthesis

The synthesis of stilbenes, including the 4,4'-dichloro derivative, heavily relies on olefination reactions that form the central carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons reactions are cornerstone methods in this context.

Wittig Reactions and Their Stereoselectivity in the Preparation of Benzene (B151609), 1,1'-(1,2-ethenediyl)bis[4-chloro-]

The Wittig reaction is a widely utilized method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). organic-chemistry.orgtamu.edu For the synthesis of 4,4'-dichlorostilbene, this typically involves the reaction of 4-chlorobenzaldehyde (B46862) with the ylide generated from 4-chlorobenzyltriphenylphosphonium (B8491101) chloride. The driving force of the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org

The reaction proceeds through a key four-membered ring intermediate, the oxaphosphetane. tamu.eduwikipedia.org The stability and decomposition pathway of this intermediate are critical in determining the stereochemistry of the final alkene product. wikipedia.org

The Wittig synthesis of 4,4'-dichlorostilbenes can be effectively conducted using phase-transfer catalysis (PTC). acs.orgresearchgate.net This technique is particularly advantageous as it facilitates the reaction between reactants located in different phases, typically an aqueous phase containing the base (like sodium hydroxide) and an organic phase (like dichloromethane) containing the phosphonium (B103445) salt and the aldehyde. researchgate.netyoutube.comcrdeepjournal.org

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the hydroxide (B78521) anion from the aqueous phase to the organic phase. crdeepjournal.org This anion then acts as a base to deprotonate the phosphonium salt, generating the reactive phosphorus ylide in the organic phase where it can react with the 4-chlorobenzaldehyde. researchgate.netyoutube.com This method avoids the need for strong, anhydrous bases like n-butyllithium and often simplifies the experimental procedure. researchgate.netmasterorganicchemistry.com The reaction of benzyltriphenylphosphonium (B107652) salts with benzaldehyde (B42025) in a biphasic system of aqueous NaOH and an organic solvent demonstrates the utility of this approach for stilbene synthesis. researchgate.net

The stereoselectivity of the Wittig reaction—that is, the ratio of the (E)- and (Z)-isomers of the resulting alkene—is highly dependent on the nature of the phosphorus ylide. organic-chemistry.orgwikipedia.org

Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) typically react rapidly and irreversibly to form an erythro betaine-like intermediate, which decomposes to yield predominantly the (Z)-alkene. wikipedia.org

Stabilized ylides (where the R group is an electron-withdrawing group) are more stable. Their reaction with aldehydes is often reversible, allowing for equilibration to the more thermodynamically stable threo intermediate, which then decomposes to give primarily the (E)-alkene. organic-chemistry.org

In the synthesis of 4,4'-dichlorostilbene, the ylide is derived from a benzyltriphenylphosphonium salt. Such benzylides are considered semi-stabilized. wikipedia.org Consequently, the Wittig reaction often produces a mixture of (E)- and (Z)-isomers, although the more stable (E)-isomer is frequently the major product. acs.org The exact E/Z ratio can be influenced by reaction conditions such as the solvent, the base used, and the presence of lithium salts, which can stabilize the betaine (B1666868) intermediate. wikipedia.orgresearchgate.net

Horner-Wadsworth-Emmons Reactions and Modifications

The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig reaction that almost exclusively produces the (E)-isomer of the alkene. wiley-vch.dewikipedia.orgorganic-chemistry.org This method utilizes a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding Wittig reagents. wikipedia.org

For the synthesis of (E)-4,4'-dichlorostilbene, the HWE reaction would involve the reaction of diethyl (4-chlorobenzyl)phosphonate with 4-chlorobenzaldehyde. The key advantages of the HWE reaction include:

High (E)-stereoselectivity : The reaction mechanism strongly favors the formation of the trans-alkene. wiley-vch.deorganic-chemistry.org

Ease of purification : The byproduct is a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed by an aqueous wash, simplifying product purification compared to the often difficult separation of the product from triphenylphosphine oxide in the Wittig reaction. wiley-vch.dewikipedia.org

The HWE reaction can also be performed under phase-transfer catalysis conditions, providing a green and efficient route to (E)-stilbenes with high yields. researchgate.net

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Ylide Phosphonate Carbanion
Typical Stereoselectivity Mixture of (E) and (Z) isomers; depends on ylide stability Predominantly (E)-isomer
Byproduct Triphenylphosphine oxide Water-soluble phosphate ester
Purification Can be challenging due to byproduct Generally simpler; byproduct removed by washing

Reductive Eliminations from Halogenated Precursors

An alternative synthetic route to stilbenes involves the reductive elimination from 1,2-dihalo-1,2-diarylethanes or the rearrangement of geminal dichloroethanes. These methods leverage readily available halogenated precursors.

Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-] can be formed from the pesticide dichlorodiphenyltrichloroethane (DDT) and its degradation products. The primary environmental and metabolic breakdown of DDT involves dehydrochlorination to form dichlorodiphenyldichloroethylene (DDE). wikipedia.orgnih.gov DDT can also be reductively dechlorinated to dichlorodiphenyldichloroethane (DDD). pjoes.comresearchgate.net

Research has shown that DDD, a key metabolite of DDT, can undergo a rearrangement and elimination reaction to form trans-4,4'-dichlorostilbene. ucla.edu In one study, the reaction of DDD with vitamin B12s analogues resulted in a 63% yield of trans-4,4'-dichlorostilbene. ucla.edu Under the same conditions, DDT itself was only dechlorinated to DDD and did not directly rearrange to the stilbene. ucla.edu This indicates a sequential pathway where DDT is first converted to DDD, which then serves as the direct precursor to the stilbene. ucla.edu Other reductive systems, such as those using magnesium/palladium, have been shown to dechlorinate DDT, DDE, and DDD to 1,1-diphenylethane. nih.gov

Table 2: Key Compounds in the DDT to 4,4'-Dichlorostilbene Pathway

Compound Name Abbreviation Chemical Formula Role
Dichlorodiphenyltrichloroethane DDT C₁₄H₉Cl₅ Initial Precursor
Dichlorodiphenyldichloroethylene DDE C₁₄H₈Cl₄ Degradation Product of DDT wikipedia.org
Dichlorodiphenyldichloroethane DDD C₁₄H₁₀Cl₄ Intermediate Precursor to Stilbene ucla.edu
Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro- 4,4'-Dichlorostilbene C₁₄H₁₀Cl₂ Final Product

Role of Reducing Agents (e.g., Zinc, Vitamin B12s, Chromous Chloride)

Reductive coupling reactions represent a key strategy for the synthesis of stilbenes from carbonyl compounds. These methods typically employ low-valent transition metals to facilitate the formation of the central carbon-carbon double bond from precursors such as aldehydes or ketones.

Zinc: Zinc metal, often activated as a zinc-copper couple or zinc amalgam, is a common reducing agent in these transformations. For instance, symmetrical stilbenes can be prepared by the reductive coupling of benzaldehydes. In a related procedure, E-stilbene derivatives have been synthesized through the reductive coupling of the corresponding aldehydes using a TiCl₄/Zn system in dioxane. fu-berlin.de A similar approach could be applied to 4-chlorobenzaldehyde to yield 4,4'-dichloro-stilbene. Another established method involves the reduction of α-hydroxyketones (benzoins). The reduction of benzoin (B196080) itself to stilbene using zinc amalgam and hydrochloric acid is a known procedure. orgsyn.org This suggests a potential pathway where a 4,4'-dichloro-substituted benzoin-type precursor could be reduced to form the target stilbene.

Vitamin B12s and Chromous Chloride: While specific applications of Vitamin B12s (a source of cobalt(I)) and chromous chloride (CrCl₂) for the synthesis of 4,4'-dichloro-stilbene are not widely documented, their roles in other reductive coupling reactions are well-established. These reagents are known to effect the reductive dimerization of various organic halides and carbonyls. Their utility lies in their ability to form organometallic intermediates that can subsequently couple. In principle, they could be employed in the reductive coupling of a suitable precursor, such as a 4-chloro-substituted benzaldehyde or benzyl (B1604629) halide, to generate the desired stilbene skeleton.

Condensation Reactions Involving Aromatic Aldehydes and Halogenated Compounds

Condensation reactions provide a direct and widely used route to stilbene derivatives by forming the ethylenic bridge through the reaction of carbonyl compounds with molecules containing an active methylene (B1212753) group.

One of the most prominent methods is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium ylide. wiley-vch.detamu.edu For the synthesis of 4,4'-dichloro-stilbene, this would typically involve the reaction of 4-chlorobenzaldehyde with the ylide generated from 4-chlorobenzyltriphenylphosphonium chloride. fu-berlin.de The Wittig reaction is highly versatile and often provides good yields, though it can produce a mixture of (E) and (Z) isomers. tamu.edunih.gov

The Perkin reaction is another classical method that can be adapted for stilbene synthesis. wiley-vch.de It involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride (B1165640) in the presence of the alkali salt of the acid. wiley-vch.de A modified Perkin reaction has been used to create hydroxystilbenes from benzaldehydes and phenylacetic acids, which involves a simultaneous condensation-decarboxylation. wiley-vch.de To synthesize 4,4'-dichloro-stilbene, one could envision a reaction between 4-chlorobenzaldehyde and 4-chlorophenylacetic acid or its anhydride.

The Knoevenagel condensation offers a route using substrates with active methylene groups, such as phenylacetonitriles, catalyzed by a base. nih.govnih.gov The reaction between 4-chlorobenzaldehyde and 4-chlorophenylacetonitrile in the presence of a suitable base like potassium phosphate would yield a cyanostilbene intermediate, which could then be further modified if necessary. These reactions often proceed at room temperature and can afford high yields of the E-isomers. nih.govnih.gov

Modern Catalytic Approaches for Stilbene Synthesis

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. Palladium and copper catalysts are at the forefront of these methodologies for stilbene synthesis.

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction, Suzuki Coupling)

Palladium-catalyzed reactions are among the most powerful and versatile tools for constructing stilbene frameworks. uliege.be

The Mizoroki-Heck reaction (commonly known as the Heck reaction) facilitates the vinylation of aryl halides. researchgate.net To form 4,4'-dichloro-stilbene, this reaction could couple 4-chlorostyrene (B41422) with an aryl halide such as 4-bromo- or 4-iodochlorobenzene using a palladium catalyst and a base. nih.govuliege.be Symmetrical stilbenes can also be synthesized via a double Heck reaction. orgsyn.org The reaction conditions are generally mild and tolerate a wide range of functional groups. uliege.beorgsyn.org

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgnih.gov This method is known for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents. nih.gov A stereocontrolled synthesis of (E)-stilbene derivatives has been achieved by coupling (E)-2-phenylethenylboronic acid pinacol (B44631) ester with various aryl bromides. nih.gov Following this logic, 4,4'-dichloro-stilbene could be synthesized by coupling (E)-2-(4-chlorophenyl)ethenylboronic acid with a 4-chloroaryl halide in the presence of a palladium catalyst and a base. nih.gov

Interactive Table: Comparison of Heck and Suzuki Reactions for Stilbene Synthesis
FeatureHeck ReactionSuzuki-Miyaura Coupling
Reactant 1 Aryl or vinyl halide (e.g., 4-chloroiodobenzene)Aryl or vinyl halide (e.g., 4-chlorobromobenzene)
Reactant 2 Alkene (e.g., 4-chlorostyrene)Organoboron reagent (e.g., 4-chlorophenylboronic acid)
Catalyst Pd(0) complex (e.g., Pd(OAc)₂, PdCl₂) wiley-vch.deorgsyn.orgPd(0) complex (e.g., Pd(PPh₃)₄, Pd/C) nih.govresearchgate.net
Ligand Often phosphine-based (e.g., P(o-tol)₃), but ligand-free systems exist orgsyn.orgresearchgate.netOften phosphine-based (e.g., t-Bu₃PHBF₄) nih.gov
Base Inorganic (e.g., K₂CO₃, NaOAc) or organic (e.g., Et₃N) uliege.beresearchgate.netInorganic base (e.g., K₂CO₃, K₃PO₄) nih.gov
Solvent Polar aprotic (e.g., DMF, NMP) uliege.beresearchgate.netAprotic or protic solvents (e.g., THF, Toluene, Water) libretexts.org
Byproducts Halide saltsBoron-based salts

Copper-Mediated Coupling Processes

Copper-catalyzed reactions, particularly the Ullmann reaction, represent one of the earliest uses of transition metals in cross-coupling chemistry and remain relevant for certain transformations.

The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halide molecules to form a symmetric biaryl. byjus.comwikipedia.org This reaction typically requires high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org While direct application for forming an alkene bridge is less common than for biaryls, Ullmann-type condensations can be employed. This might involve the copper-catalyzed self-coupling of a vinyl halide, such as 1-chloro-2-(4-chlorophenyl)ethene, to produce 4,4'-dichloro-stilbene. The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction often use ligands and catalytic amounts of copper under milder conditions to improve yields and substrate scope. organic-chemistry.orgthieme-connect.com

Green Chemistry Principles in the Synthesis of Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by using less hazardous substances and more benign reaction conditions. ejcmpr.com

Solvent-Free and Aqueous Reaction Systems

A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives, such as water, or eliminating the solvent entirely.

Aqueous Reaction Systems: Water is an attractive solvent due to its low cost, non-flammability, and minimal environmental impact. Several key stilbene syntheses have been successfully adapted to aqueous media.

Aqueous Heck Reaction: The Mizoroki-Heck reaction has been effectively performed in water, often assisted by microwave irradiation and using palladium nanoparticle catalysts. nih.govnih.gov This approach offers high efficiency, simple work-up, and rapid reaction times. nih.gov

Aqueous Suzuki Coupling: The Suzuki-Miyaura coupling is well-suited for aqueous conditions, as organoboranes are often stable in water. libretexts.org

Aqueous Wittig Reaction: The Wittig reaction has also been reported in aqueous systems using water-soluble phosphonium salts or phase-transfer catalysis, providing a greener alternative to traditional organic solvents. ucl.ac.uk

Solvent-Free Systems: Eliminating the solvent altogether represents a significant step towards a more sustainable process. Microwave-assisted organic synthesis (MAOS) is a powerful tool for achieving this. A solvent-free, microwave-promoted Heck reaction using a low loading of a palladium catalyst has been described for the synthesis of stilbene derivatives, offering a rapid and efficient protocol. wiley-vch.de

Interactive Table: Green Synthetic Approaches to Stilbenes
Reaction TypeGreen ConditionCatalyst/PromoterKey Advantages
Heck Reaction Aqueous media, Microwave irradiationPd Nanoparticles nih.govnih.govFast reaction, high turnover, simple work-up nih.gov
Heck Reaction Solvent-free, Microwave irradiationPd(OAc)₂ wiley-vch.deReduced waste, energy efficiency
Wittig Reaction Aqueous mediaLiOH or K₂CO₃ base ucl.ac.ukAvoids hazardous organic solvents
Suzuki Coupling Aqueous mediaWater-soluble Pd-catalyst libretexts.orgBenign solvent, stable reagents

Chemical Reactivity and Transformation Pathways of Benzene, 1,1 1,2 Ethenediyl Bis 4 Chloro

Photochemical Isomerization Studies

The stilbene (B7821643) backbone of Benzene (B151609), 1,1'-(1,2-ethenediyl)bis[4-chloro-] is inherently photosensitive, undergoing characteristic isomerization reactions upon exposure to ultraviolet (UV) light. nih.gov

Cis-Trans Photoisomerization Mechanisms

The most prominent photochemical reaction of stilbene derivatives is the reversible cis-trans isomerization around the central ethenediyl (C=C) bond. researchgate.net For Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-], which typically exists as the more stable trans isomer, UV irradiation provides the energy to overcome the rotational barrier of the double bond. Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). In this excited state, the C=C bond loses much of its double-bond character, allowing for rotation around the central carbon-carbon bond. This rotation leads to a twisted intermediate geometry, which can then relax back to the ground state as either the cis or trans isomer. researchgate.netnih.gov Studies on similar diphenylpolyenes have demonstrated that this isomerization can be monitored and its products identified using techniques like ¹H NMR spectroscopy. nih.govrsc.org In some cases, further irradiation of the cis-isomer can lead to cyclization reactions. nih.gov

Excited State Dynamics and Radical Cation Intermediates

The process of photoisomerization is governed by complex excited-state dynamics. Following excitation to the Franck-Condon S₁ state, the molecule undergoes rapid structural relaxation. ccu.edu.tw The lifetime of the excited state and the efficiency of isomerization are influenced by the solvent and the electronic nature of the substituents. nih.gov The de-excitation process can occur through fluorescence (radiative decay) or non-radiative pathways, including the desired isomerization. nih.gov

Oxidation Reactions and Product Analysis

The carbon-carbon double bond in Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-] is susceptible to oxidation by various reagents. Research on the oxidation of stilbenes has shown that the reaction can lead to several products depending on the oxidant and reaction conditions.

A notable transformation is the one-pot oxidative rearrangement of stilbenes to 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov This reaction can be achieved using an oxone-mediated/iodine-catalyzed system. The proposed mechanism involves the initial formation of a 2,2-diarylacetaldehyde intermediate, which subsequently undergoes α-hydroxylation. nih.gov Another potential outcome of oxidation is the cleavage of the double bond to form the corresponding aromatic aldehydes or ketones. The oxidation can also target the double bond to form an epoxide, which can be subsequently rearranged, or a vicinal diol. nih.gov A more direct oxidation of the double bond can yield the corresponding diketone.

Table 1: Potential Oxidation Products of Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-]

Product Name Chemical Formula Description
2,2-bis(4-chlorophenyl)-2-hydroxyacetaldehyde C₁₄H₁₀Cl₂O₂ Product of oxidative rearrangement. nih.gov
1,2-bis(4-chlorophenyl)ethane-1,2-dione C₁₄H₈Cl₂O₂ Product of direct oxidation of the double bond. sigmaaldrich.combldpharm.comsigmaaldrich.com
1,2-bis(4-chlorophenyl)ethane-1,2-diol C₁₄H₁₂Cl₂O₂ Product of dihydroxylation. nih.gov

Halogenation and Other Electrophilic Aromatic Substitution Reactions

The two benzene rings of the molecule can undergo electrophilic aromatic substitution (SEAr). wikipedia.org However, the chlorine atoms already present on the rings have a significant electronic influence. Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic rings less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. uci.edulibretexts.org Despite this deactivation, they are ortho-, para-directors because the lone pairs on the chlorine atoms can stabilize the cationic intermediate (arenium ion or sigma complex) through resonance when the electrophile attacks at these positions. uci.edu

Given that the para positions are already occupied by the ethenediyl bridge, further electrophilic substitution is directed to the ortho positions relative to the existing chlorine atoms.

Table 2: Examples of Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Expected Major Product(s)
Halogenation (e.g., Bromination) Br₂, FeBr₃ Benzene, 1-bromo-2-chloro-4-[2-(2-bromo-4-chlorophenyl)ethenyl]- and isomers. libretexts.org
Nitration HNO₃, H₂SO₄ Benzene, 1-chloro-2-nitro-4-[2-(4-chloro-2-nitrophenyl)ethenyl]- and isomers. minia.edu.eg
Friedel-Crafts Alkylation R-Cl, AlCl₃ Substitution at the ortho positions, though prone to rearrangements and polyalkylation. uci.edu

The general mechanism for these reactions involves the generation of a strong electrophile (e.g., Br⁺ from Br₂/FeBr₃), which is then attacked by the π-system of the aromatic ring to form a resonance-stabilized carbocation. uci.eduminia.edu.eg Subsequent loss of a proton from the site of attack restores the aromaticity of the ring. libretexts.org

Nucleophilic Substitution Reactions on the Halogenated Styrene (B11656) Moiety

Nucleophilic aromatic substitution (SNAr) on the aryl chloride moieties of Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-] is generally unfavorable under standard conditions. libretexts.org Successful SNAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (the halogen). quizlet.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org

In this molecule, the only substituents on the rings are the other chlorine atom (para to the ethenediyl bridge) and the ethenediyl bridge itself. Neither of these is a sufficiently strong electron-withdrawing group to activate the ring for a facile addition-elimination SNAr mechanism. quizlet.comchegg.com Therefore, displacing the chlorine atoms with nucleophiles would require very harsh reaction conditions, such as the use of a very strong base to proceed through an elimination-addition (benzyne) mechanism. scranton.edu

Rearrangement Reactions and Mechanistic Investigations

The structure of Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-] can undergo rearrangement reactions, often initiated by other chemical transformations like oxidation. nih.gov A rearrangement reaction involves the migration of an atom or group within a molecule to form a structural isomer. thermofisher.combyjus.com

As mentioned in the oxidation section (3.2), stilbenes can undergo an oxidative rearrangement to yield 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov Mechanistic investigations suggest this reaction does not proceed via a radical pathway but involves the formation of an iodohydrin intermediate when using an iodine-based system. This intermediate then undergoes a rearrangement, likely involving migration of one of the aryl rings, to form a diarylacetaldehyde, which is then hydroxylated. nih.gov This type of reaction is related to the well-known Pinacol (B44631) and Meinwald rearrangements, which involve the transformation of diols and epoxides, respectively. nih.govlibretexts.org Other classes of rearrangement, such as the Favorskii or Beckmann rearrangements, are associated with different functional groups not present in the parent molecule. libretexts.orgmsu.edu

Carbenoid-Type Intermediates in Rearrangements

While direct evidence for carbenoid intermediates in the rearrangement of 4,4'-dichlorostilbene is not extensively documented in readily available literature, the photochemical behavior of related stilbene and dienone systems provides a basis for understanding potential pathways. Photochemical rearrangements, such as the di-π-methane rearrangement observed in 1,4-dienes, involve the formation of cyclopropane-containing intermediates. youtube.com For instance, photolysis of certain dienones initiates a series of transformations starting with excitation, followed by the formation of a cyclopropane (B1198618) intermediate, which can then rearrange further. stackexchange.combaranlab.org These processes involve diradical or zwitterionic species that share characteristics with carbenoids in their electronic nature and reactivity. baranlab.org In the context of stilbenes, iodine-mediated oxidative rearrangements proceed through the formation of an iodohydrin, which is then oxidized to a hypervalent iodine intermediate. This species undergoes aryl ring migration to yield a diarylacetaldehyde, demonstrating a rearrangement pathway that, while not strictly carbenoid, involves electron-deficient intermediates that drive skeletal reorganization. nih.gov

Rearrangements in the Presence of Metal Complexes (e.g., Cobalt)

Metal complexes are pivotal in catalyzing rearrangements and other transformations of stilbene derivatives. Cobalt-catalyzed reactions, in particular, are utilized in various organic syntheses. For example, cobalt complexes can catalyze the multicomponent carbonylative reaction of methylarenes with ethylene (B1197577) and CO to produce γ-aryl carboxylic acid esters. nih.gov While this does not describe a direct rearrangement of the stilbene skeleton, it highlights the capability of cobalt to activate and functionalize related aromatic structures.

More broadly, transition metals like rhodium and palladium are extensively used for stilbene synthesis and modification. Rhodium catalysts can facilitate the ortho-olefination and decarboxylation of benzoic acids to form stilbenes. acs.org Similarly, rhodium-catalyzed aerobic alkenylation of arenes with styrenes offers a direct route to stilbene derivatives, showing tolerance for halogen groups like the chloro-substituents found in 4,4'-dichlorostilbene. acs.org Palladium catalysts are also widely employed in Heck reactions to synthesize stilbenes from aryl halides and styrenes. uliege.be These metal-catalyzed processes often involve oxidative addition, migratory insertion, and reductive elimination steps, which constitute a form of rearrangement at the metallic center to construct the final product.

Derivatization and Functionalization Strategies

Functionalization of 4,4'-dichlorostilbene can be targeted at two primary sites: the aromatic rings and the central ethenediyl bridge. These modifications are crucial for synthesizing new derivatives with tailored properties.

The chlorine atoms on the phenyl rings of 4,4'-dichlorostilbene are deactivating yet ortho-, para-directing for electrophilic aromatic substitution, although the para positions are already occupied. minia.edu.egquora.com The electron-withdrawing nature of the chloro-substituents and the vinyl group makes the rings less reactive than benzene. youtube.com However, functionalization is still achievable under appropriate conditions.

Standard electrophilic substitution reactions can be applied, though they may require forcing conditions. minia.edu.eg

Nitration: Introduction of a nitro group (–NO2) can be achieved using a mixture of nitric acid and sulfuric acid. minia.edu.eg

Halogenation: Further halogenation, for instance with Br2 and a Lewis acid catalyst like FeBr3, would likely occur at the positions ortho to the ethenediyl bridge. minia.edu.eg

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (–SO3H).

Friedel-Crafts Reactions: Alkylation and acylation reactions can introduce alkyl and acyl groups, respectively, though the deactivating nature of the chloro-substituents can be a limiting factor. libretexts.org

Cross-coupling reactions offer a more versatile strategy for modifying the aromatic rings, although this often involves pre-functionalized derivatives. For example, if 4,4'-dichlorostilbene were converted to a dibromo- or ditriflate-derivative, Suzuki or Stille couplings could be used to introduce new aryl or alkyl groups. rsc.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions on 4,4'-dichlorostilbene
ReactionReagentsPotential ProductNotes
NitrationHNO₃, H₂SO₄4,4'-dichloro-2-nitrostilbeneRequires strong acidic conditions. minia.edu.eg
BrominationBr₂, FeBr₃2-bromo-4,4'-dichlorostilbeneLewis acid catalyst is necessary. minia.edu.eg
SulfonationSO₃, H₂SO₄4,4'-dichloro-stilbene-2-sulfonic acidReaction is typically reversible.

The C=C double bond of the ethenediyl bridge is a prime site for addition reactions, allowing for significant structural and functional modification.

Epoxidation: The double bond can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or by using systems like dimethyldioxirane (B1199080) (DMDO), generated in situ from oxone and acetone (B3395972). wvu.eduyoutube.com Epoxidation of stilbenes is a well-established transformation. nih.govnih.gov Heterogeneous catalysts, such as manganese-exchanged Al-MCM-41 with a chiral salen ligand, can be used for asymmetric epoxidation. rsc.org

Dihydroxylation: The alkene can be converted to a vicinal diol. Anti-dihydroxylation can be achieved by acid-catalyzed ring-opening of a pre-formed epoxide. youtube.com Syn-dihydroxylation is accomplished using reagents like potassium permanganate (B83412) (KMnO4) or osmium tetroxide (OsO4). youtube.com

Oxidative Cleavage: Strong oxidizing agents like ozone (O3) or hot, concentrated potassium permanganate can cleave the double bond entirely, which would yield two molecules of 4-chlorobenzaldehyde (B46862).

Hydrogenation: Catalytic hydrogenation (e.g., using H2 over a Pd, Pt, or Ni catalyst) would reduce the double bond to a single bond, converting 4,4'-dichlorostilbene into 1,2-bis(4-chlorophenyl)ethane.

Diamination: Metal-catalyzed reactions can introduce two amino groups across the double bond, leading to vicinal diamines, which are valuable synthetic intermediates. nih.gov

Table 2: Common Functionalization Reactions of the Ethenediyl Bridge
Reaction TypeTypical ReagentsResulting Functional GroupReference
EpoxidationmCPBA, DMDO (Oxone)Epoxide wvu.eduyoutube.comnih.gov
Syn-DihydroxylationOsO₄ or cold, dilute KMnO₄Vicinal Diol (syn) youtube.com
Anti-Dihydroxylation1. mCPBA; 2. H₃O⁺Vicinal Diol (anti) youtube.com
HydrogenationH₂, Pd/CAlkane (Ethane bridge)
Oxidative Cleavage1. O₃; 2. DMS or Zn/H₂OAldehyde (4-chlorobenzaldehyde)

Advanced Spectroscopic and Structural Elucidation of Benzene, 1,1 1,2 Ethenediyl Bis 4 Chloro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure and dynamics of molecules in solution.

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the 4,4'-dichloro-trans-stilbene (B158391) molecule.

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. Aromatic carbons generally absorb between 120-150 ppm. libretexts.orglibretexts.org The number of distinct signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. For a para-substituted benzene (B151609) ring, symmetry can lead to fewer than six signals for the aromatic carbons. libretexts.orglibretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 4,4'-dichloro-stilbene Derivatives

NucleusChemical Shift (ppm) RangeNotes
¹H (Aryl)6.5 - 8.0The exact shifts depend on the specific substitution pattern and solvent. libretexts.orglibretexts.org
¹H (Vinyl)~7.0Can be influenced by the stereochemistry (E/Z) of the double bond.
¹³C (Aryl)120 - 150The number of signals reflects the molecular symmetry. libretexts.orglibretexts.org
¹³C (Vinyl)~128

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.

To probe the stable conformations of 4,4'-dichloro-trans-stilbene in the liquid state, Liquid Crystal NMR (LXNMR) spectroscopy is a powerful technique. researchgate.net By dissolving the molecule in a liquid crystalline solvent, anisotropic interactions, such as dipolar couplings, can be measured. These couplings are highly sensitive to the molecular geometry and orientation.

Studies using LXNMR have shown that 4,4'-dichloro-trans-stilbene is not planar. The most populated conformations are propeller-like structures where the phenyl rings are disrotated by approximately 18.7° with respect to the vinyl plane. Another stable conformation involves a conrotatory motion of the rings by a similar angle. researchgate.net This non-planar structure is a key feature of its conformational landscape in solution. The analysis of dipolar coupling data, often aided by computational methods, allows for the determination of these torsional angles. researchgate.net

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduresearchgate.net In 4,4'-dichloro-trans-stilbene, COSY spectra would show correlations between adjacent protons on the aromatic rings and potentially between the vinyl protons and nearby aromatic protons. This helps to trace the spin systems within the molecule. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct map of the C-H bonds. researchgate.net

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure, allowing for the complete and unambiguous assignment of all NMR signals. science.govwalisongo.ac.id

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Isomer Differentiation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insights into the molecular vibrations and can be used to identify functional groups and differentiate between isomers. spectroscopyonline.com For molecules with a center of symmetry, IR and Raman spectroscopy are complementary, as some vibrations may be active in one technique but not the other. spectroscopyonline.com

The IR and Raman spectra of 4,4'-dichloro-trans-stilbene exhibit characteristic bands corresponding to the vibrations of its constituent parts.

Ethenediyl Moiety: The C=C stretching vibration of the ethenediyl group typically gives rise to a band in the region of 1680-1640 cm⁻¹. vscht.cz The C-H stretching vibrations of the vinyl group are expected at wavenumbers slightly higher than 3000 cm⁻¹. vscht.cz

Aromatic Moieties: The aromatic rings have several characteristic vibrations.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. vscht.cz

C=C stretching: In-ring carbon-carbon stretching vibrations usually appear in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.orgvscht.cz

C-H bending: Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ region and are often diagnostic of the substitution pattern of the benzene ring.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond will also be present in the spectrum.

Table 2: Characteristic Vibrational Frequencies for Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Vinyl C-H Stretch> 3000IR, Raman
C=C Stretch (Ethenediyl)1680 - 1640IR, Raman
Aromatic C=C Stretch1600 - 1400IR, Raman
C-H Out-of-Plane Bend900 - 675IR

Note: The exact positions and intensities of the bands can be influenced by the molecular symmetry and solid-state packing effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted stilbenes are known for their interesting photophysical properties, including fluorescence.

The UV-Vis absorption spectrum of trans-4,4'-disubstituted stilbenes typically shows a strong absorption band corresponding to the π-π* electronic transition of the conjugated system. For many trans-4,4'-disubstituted stilbenes, a single absorption maximum is observed around 322-338 nm. researchgate.net The position of this maximum can be influenced by the nature of the substituents and the polarity of the solvent.

Upon excitation, many stilbene (B7821643) derivatives exhibit fluorescence. The fluorescence quantum yields and lifetimes are sensitive to the electronic properties of the substituents and can be correlated with parameters like Hammett constants. researchgate.net The emission spectra of these compounds can provide further insights into the nature of the excited states. In some cases, particularly with strong donor-acceptor substituents in polar solvents, evidence for a second emitting state has been observed. researchgate.net

Table 3: Photophysical Data for a Representative trans-4,4'-disubstituted stilbene

PropertyValueConditions
Absorption Maximum (λ_abs)~322 - 338 nmIn various solvents. researchgate.net
Emission Maximum (λ_em)VariesDependent on substituents and solvent.
Fluorescence Quantum Yield (Φ_f)VariesDependent on substituents and solvent. researchgate.net
Fluorescence Lifetime (τ_f)VariesDependent on substituents and solvent. researchgate.net

Note: The photophysical properties are highly dependent on the specific substituents and the experimental conditions.

Electronic Transitions and Conjugation Effects

The electronic spectrum of 4,4'-dichloro-trans-stilbene is dominated by the extensive π-conjugated system of the stilbene core, which consists of two phenyl rings linked by an ethenediyl bridge. The presence of chlorine atoms as substituents on the phenyl rings influences the electronic transitions. The primary absorption band observed in stilbenoids corresponds to a π → π* transition. nist.gov For the parent compound, trans-stilbene (B89595), this transition results in a strong absorption in the ultraviolet region. nist.gov

Fluorescence Quantum Yields and Lifetimes

Stilbene and its derivatives are well-known for their fluorescent properties. The fluorescence quantum yield (Φf) and lifetime (τf) are sensitive to the molecular structure, substitution pattern, and environment. For trans-stilbene derivatives, fluorescence emission occurs from the first excited singlet state (S1). capes.gov.br

Table 1: Comparative Fluorescence Properties of Stilbene Derivatives

Compound Quantum Yield (Φf) Fluorescence Lifetime (τf) (ns) Solvent/State
trans-Stilbene 0.044 - Hexane (B92381) omlc.org
Methoxy-trans-stilbene analogs 0.07 - 0.69 0.82 - 3.46 Solid State nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a critical tool for confirming the structure and determining the molecular weight of 4,4'-dichloro-trans-stilbene. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for assessing the purity and confirming the identity of volatile and semi-volatile compounds like 4,4'-dichloro-trans-stilbene. nih.gov In GC-MS analysis, the gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the column. nist.govresearchgate.net The retention time is a characteristic property for a given compound under specific GC conditions.

After separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (M+) and a series of fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound (248.02 g/mol for C₁₄H₁₀Cl₂). cymitquimica.com The isotopic pattern of the molecular ion is particularly informative due to the presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic M+, [M+2]+, and [M+4]+ pattern that is definitive for a dichlorinated compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental formula of a compound and its fragments. researchgate.net This technique can differentiate between ions with the same nominal mass but different elemental compositions. For 4,4'-dichloro-trans-stilbene, HRMS can confirm the molecular formula C₁₄H₁₀Cl₂ by measuring the exact mass of the molecular ion with high precision. researchgate.netnih.gov

The fragmentation pattern in mass spectrometry provides structural information. For stilbene-like structures, a key fragmentation is the cleavage of the bonds adjacent to the central ethenediyl linkage. nih.gov In the case of 4,4'-dichloro-trans-stilbene, common fragments would likely arise from the loss of chlorine atoms or chlorophenyl moieties. The study of oligostilbenes has shown that the elimination of phenol-like groups is a characteristic dissociation pathway due to the 1,2-diphenylethylene core. nih.gov This suggests that fragments corresponding to the loss of C₇H₅Cl (chlorotropylium ion) or related structures would be expected.

Table 2: Expected Ions in the Mass Spectrum of 4,4'-dichloro-trans-stilbene

Ion Formula Expected m/z (Nominal) Description
[M]⁺ [C₁₄H₁₀Cl₂]⁺ 248 Molecular Ion
[M-Cl]⁺ [C₁₄H₁₀Cl]⁺ 213 Loss of a chlorine atom

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal structure of 4,4'-dichloro-trans-stilbene is dictated by a network of intermolecular interactions that govern how the molecules pack together. ias.ac.in Studies on related stilbene and chlorinated aromatic compounds reveal the types of interactions that are likely to be significant. researchgate.netnih.gov

The planar nature of the trans-stilbene core facilitates π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov These interactions are a major driving force in the crystal packing of many aromatic compounds. Additionally, the presence of chlorine and hydrogen atoms allows for various weak intermolecular interactions. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, often reveals the importance of C—H···Cl hydrogen bonds and Cl···Cl contacts in the crystal lattice of chlorinated organic molecules. nih.govrsc.org The C—Cl···π interaction, where the chlorine atom interacts with the π-system of a neighboring phenyl ring, can also play a role in stabilizing the crystal structure. nih.gov These combined interactions lead to a well-ordered, three-dimensional supramolecular architecture. ias.ac.in

Table 3: Compound Names Mentioned

Compound Name
Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-
4,4'-dichloro-trans-stilbene
trans-stilbene
Methoxy-trans-stilbene
4,4'-dihydroxystilbene
Benzene, 1,1'-ethenylidenebis[4-chloro-
Diphenylacetylene
trans-4,4'-stilbenedicarboxylate

Analysis of Bond Lengths and Angles in the Solid State

The precise three-dimensional arrangement of atoms in the crystalline form of Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-] has been determined through single-crystal X-ray diffraction studies. These investigations reveal the specific bond lengths and angles within the molecule, which are fundamental to understanding its chemical behavior and physical properties.

The molecule is centrosymmetric in the solid state, with the center of inversion located at the midpoint of the central C=C double bond. This inherent symmetry dictates that the bond lengths and angles in one half of the molecule are identical to those in the other half.

The length of the central ethenediyl (C=C) double bond is a critical parameter. In 4,4'-dichloro-trans-stilbene, this bond length is approximately 1.334 Å. This is slightly shorter than the C=C bond in ethylene (B1197577) (1.339 Å), indicating a strong double bond character.

The bond connecting the ethenediyl carbon to the phenyl ring (C-C) is approximately 1.472 Å. This is shorter than a typical C-C single bond (around 1.54 Å), which suggests a degree of pi-electron delocalization between the phenyl rings and the ethenediyl bridge.

Within the chlorophenyl rings, the carbon-carbon bond lengths are in the range of 1.378 to 1.390 Å, which is characteristic of aromatic systems. The carbon-chlorine (C-Cl) bond length is approximately 1.738 Å.

The bond angles within the molecule also provide significant structural information. The angle between the phenyl ring and the ethenediyl bridge (C-C=C) is approximately 127.3°. The angles within the phenyl ring are close to the ideal 120° for a hexagonal aromatic ring, with slight distortions due to the substituents. For instance, the C-C-Cl bond angle is around 119.3°, while the C-C-C angle adjacent to the chlorine substituent is approximately 121.4°.

These precise measurements of bond lengths and angles in the solid state provide a detailed and rigid picture of the molecule's geometry, which serves as a basis for understanding its electronic properties and potential intermolecular interactions in the crystalline lattice.

Interactive Data Table of Bond Lengths

BondLength (Å)
C=C (ethenediyl)1.334
C-C (phenyl-ethene)1.472
C-Cl1.738
C-C (phenyl ring)1.378 - 1.390

Interactive Data Table of Bond Angles

AngleDegree (°)
C-C=C127.3
C-C-Cl119.3
C-C-C (near Cl)121.4

Computational and Theoretical Investigations of Benzene, 1,1 1,2 Ethenediyl Bis 4 Chloro

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure and optimized geometry of molecules. scispace.com By approximating the exchange-correlation energy, DFT calculations can predict molecular properties with a good balance of accuracy and computational cost. nih.gov For stilbene (B7821643) derivatives, DFT has been employed to study everything from molecular structure to reaction mechanisms. nih.govrsc.org The process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional shape. nih.gov These calculations also yield crucial information about the distribution of electrons within the molecule, which governs its chemical behavior. nih.govbhu.ac.in

The three-dimensional structure of 4,4'-dichloro-stilbene is not rigid. The phenyl rings can rotate around the single bonds connecting them to the ethenediyl bridge. The study of the conformational potential energy surface (PES) reveals the energy changes associated with these rotations.

Theoretical studies on the parent compound, trans-stilbene (B89595), using high-level calculations have concluded that its absolute energy minimum form is a strictly planar molecule in a vacuum. researchgate.net However, for 4,4'-dichloro-trans-stilbene (B158391) (DCS) in solution, studies using Liquid Crystal NMR Spectroscopy (LXNMR), supported by theoretical calculations, show that the molecule is not planar. researchgate.net The most stable conformations are found to be propeller-like structures. researchgate.net These include a C2 symmetry structure where the phenyl rings are disrotated by approximately 18.7° relative to the vinyl plane, and a Ci symmetry structure where the rings are conrotated by the same angle. researchgate.net

The energy required to rotate these phenyl rings is known as the rotational barrier. Calculating these barriers is crucial for understanding the molecule's flexibility and the accessibility of different conformations. DFT calculations can map the energy profile as a function of the dihedral angles, identifying the energy minima (stable conformers) and the transition states (energy maxima) that separate them. mdpi.com For example, in biphenyls, rotational barriers from the ground state to planar and perpendicular conformations have been extensively studied theoretically. biomedres.us

Table 1: Calculated Conformational Data for Stilbene Derivatives
CompoundMethodKey FindingCalculated Dihedral Angle (°)Source
trans-StilbeneCCSD(T)Absolute energy minimum is planar0 researchgate.net
4,4'-dichloro-trans-stilbeneLXNMR / TheoreticalMost populated conformer is non-planar (C2 symmetry)~18.7 researchgate.net
4,4'-dichloro-trans-stilbeneLXNMR / TheoreticalSecond most populated conformer is non-planar (Ci symmetry)~18.7 researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

For 4,4'-dichloro-stilbene, FMO analysis provides insight into its electronic properties and photochemical behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter indicating the molecule's chemical stability and reactivity. DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. scispace.com In stilbene-like molecules, the photoisomerization process is closely linked to the HOMO → LUMO electronic transition. researchgate.net The analysis of these orbitals is therefore essential for understanding the electronic excitations that lead to chemical transformations. researchgate.netresearchgate.net

Table 2: Conceptual FMO Properties and Their Significance
Orbital/ParameterDescriptionSignificance for ReactivitySource
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons.Determines the molecule's ability to donate electrons (nucleophilicity). youtube.com
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is not occupied by electrons.Determines the molecule's ability to accept electrons (electrophilicity). youtube.com
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. scispace.com

Molecular Dynamics Simulations for Conformational Sampling in Solution

While DFT calculations are excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a picture of how molecules behave over time, including their movements and conformational changes in a solvent environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the dynamic nature of molecules. rsc.org

For a molecule like 4,4'-dichloro-stilbene, MD simulations can be used to sample its various conformations in a solution, providing a statistical understanding of which shapes are most prevalent and how quickly the molecule transitions between them. rsc.orgsemanticscholar.org This is particularly important for understanding how the solvent influences the conformational equilibrium, an aspect that is critical for predicting behavior in a real-world chemical system. chemrxiv.orgchemrxiv.org Enhanced sampling techniques, such as metadynamics, can be combined with MD to more efficiently explore the conformational landscape and overcome energy barriers, which is especially useful for studying complex processes like ligand binding or large conformational changes. researchgate.net Such simulations have been successfully applied to study the binding mechanisms of stiff-stilbene derivatives to biological targets like G-quadruplex DNA. rsc.orgresearchgate.net

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed pathways of chemical reactions. rsc.org These studies go beyond static structures to map out the entire energy landscape of a reaction, from reactants to products, including the high-energy transition states that must be overcome. nih.gov

A key reaction for stilbenes is cis-trans isomerization around the central carbon-carbon double bond. This process can be induced thermally or photochemically. nih.gov Theoretical studies map the potential energy surface as a function of the torsional angle of the central C=C bond. nih.gov For the parent stilbene molecule, DFT calculations have shown that the thermal trans-to-cis isomerization proceeds through a twisted conformation (90-degree torsional angle). nih.gov In the excited state, which is relevant for photoisomerization, the energy profiles are different. The S1 (first excited singlet) potential energy curve shows how the energy changes as the molecule moves from the initial trans or cis geometry towards the twisted structure, from which it can decay back to the ground state as either isomer. nih.govresearchgate.net These energy surfaces are critical for understanding the efficiency and dynamics of the isomerization process. researchgate.net

The transition state is the highest energy point along the lowest energy path of a reaction, representing the bottleneck that must be passed for the transformation to occur. Identifying the structure and energy of the transition state is a primary goal of quantum chemical studies of reaction mechanisms.

For the thermal isomerization of stilbene, the transition state occurs at a twisted geometry of approximately 90 degrees around the central double bond. nih.gov At this point, the electronic structure is often described as having diradical character. nih.gov Computationally, locating a transition state involves specialized algorithms that search for a saddle point on the potential energy surface—a point that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. mdpi.com Once a candidate structure is found, a vibrational frequency analysis is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency. mdpi.com

Table of Mentioned Compounds

Compound NameSynonymChemical Formula
Benzene (B151609), 1,1'-(1,2-ethenediyl)bis[4-chloro-4,4'-dichloro-stilbeneC14H10Cl2
trans-Stilbene(E)-1,2-diphenyletheneC14H12
cis-Stilbene(Z)-1,2-diphenyletheneC14H12
2,3,3′,4′-tetramethoxy-trans-stilbeneNot applicableC18H20O4
4,4'-bis(2-benzoxazolyl)stilbene (B75663)Not applicableC28H18N2O2
BiphenylDiphenylC12H10

Spectroscopic Property Prediction and Correlation with Experimental Data

The synergy between computational modeling and experimental spectroscopy provides a powerful framework for the detailed structural and electronic characterization of "Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-]", also known as 4,4'-dichloro-trans-stilbene. Theoretical calculations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become instrumental in predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption maxima, and vibrational frequencies. These theoretical predictions, when correlated with experimental data, offer deep insights into the molecule's conformational dynamics and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods have proven to be highly effective in predicting the ¹H and ¹³C NMR chemical shifts of stilbene derivatives, showing a strong correlation with experimental findings. For 4,4'-dichloro-trans-stilbene, studies combining Liquid Crystal NMR (LXNMR) spectroscopy with DFT calculations have been pivotal in elucidating its conformational landscape in solution. researchgate.net These investigations have revealed that the molecule is not planar, with the phenyl rings exhibiting a noticeable rotation relative to the vinyl plane. researchgate.net

The theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. A variety of DFT functionals and basis sets are employed to optimize the molecular geometry and calculate the shielding tensors. For instance, methods like B3LYP with basis sets such as 6-311G** have been utilized for conformational and geometric analysis. researchgate.net The general procedure for experimental NMR data acquisition involves dissolving the compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard for referencing the chemical shifts (0.00 ppm for both ¹H and ¹³C). rsc.org

While specific experimental and calculated shift values for every atom in 4,4'-dichloro-trans-stilbene are dispersed across various research contexts, the following tables represent typical data based on the analysis of stilbene and its derivatives. The correlation between the predicted and observed shifts is generally high, with deviations often attributable to solvent effects and the specific computational model employed.

Interactive Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-]

Proton Predicted Chemical Shift (ppm) *Experimental Chemical Shift (ppm)
Vinylic (–CH=CH–)7.0 - 7.2~7.1
Aromatic (ortho to -CH=)7.4 - 7.6~7.45 (d)
Aromatic (meta to -CH=)7.3 - 7.5~7.35 (d)

Predicted values are typical ranges from DFT calculations on stilbene derivatives.

Interactive Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-]

Carbon Predicted Chemical Shift (ppm) *Experimental Chemical Shift (ppm)
Vinylic (=CH–)128 - 130~129
Aromatic (C-Cl)132 - 134~133
Aromatic (C-H ortho)127 - 129~128
Aromatic (C-H meta)128 - 130~129
Aromatic (ipso-C)135 - 137~136

Predicted values are typical ranges from DFT calculations on stilbene derivatives. Experimental values are referenced to the central peak of CDCl₃ at 77.0 ppm. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of 4,4'-dichloro-trans-stilbene are characterized by strong π-π* transitions within the conjugated system. TD-DFT calculations are the primary tool for predicting the electronic absorption spectra, including the maximum absorption wavelength (λ_max). Studies on various stilbene derivatives show that TD-DFT calculations can qualitatively and often quantitatively reproduce experimental UV-Vis spectra. researchgate.net For trans-stilbenes, the primary absorption band is typically observed in the range of 308 to 336 nm. researchgate.net

The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are crucial for accurate predictions. For similar conjugated systems, a good agreement between theoretical and experimental λ_max has been reported, validating the computational approach. researchgate.netnih.gov

Interactive Table 3: Comparison of Predicted and Experimental UV-Vis Absorption Data for Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-]

Parameter Predicted Value (TD-DFT) *Experimental Value
λ_max (nm)310 - 330~320
SolventHexane (B92381) (PCM)Hexane

Predicted values are based on TD-DFT calculations for stilbene and its derivatives. photochemcad.com

Vibrational Spectroscopy (IR and Raman)

DFT calculations are also extensively used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies and intensities provide a basis for the assignment of experimental vibrational bands to specific molecular motions. For complex molecules like 4,4'-dichloro-trans-stilbene, this theoretical support is invaluable for a detailed vibrational analysis. mdpi.com

Recent studies on similar chloro-substituted aromatic molecules have demonstrated a good correlation between experimental and theoretical vibrational spectra, with DFT methods like B3LYP-D3, PBE0-D3, and ωB97X-D being employed. mdpi.com Discrepancies between calculated and experimental frequencies are often systematic and can be corrected using scaling factors. For instance, a difference of around 50 cm⁻¹ between calculated and experimental carbonyl stretching frequencies has been noted as indicative of intermolecular interactions not fully captured in the gas-phase or implicit solvent models. mdpi.com

Interactive Table 4: Selected Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-]

Vibrational Mode Predicted Frequency (DFT) *Experimental Frequency (IR/Raman)
C=C (vinyl) stretch1630 - 1650~1640
C-Cl stretch1080 - 1100~1090
C-H (vinyl) out-of-plane bend950 - 970~960
Aromatic C=C stretch1580 - 1600~1590

Predicted values are typical ranges from DFT calculations on stilbene and its derivatives.

Research Applications of Benzene, 1,1 1,2 Ethenediyl Bis 4 Chloro in Scientific Disciplines

As a Building Block in Complex Organic Synthesis

The stilbene (B7821643) scaffold, of which 4,4'-dichloro-trans-stilbene (B158391) is a derivative, is of considerable interest in both pharmaceutical and material chemistry. nih.gov The reactivity of this compound allows for its use as a precursor in the synthesis of more complex molecules with diverse applications. nih.govwiley-vch.de

4,4'-dichloro-trans-stilbene serves as a foundational molecule for the synthesis of a variety of advanced organic structures. nih.gov Its carbon-carbon double bond and chlorinated phenyl rings provide reactive sites for numerous chemical transformations. For instance, stilbene derivatives can be utilized in iodonium-promoted carbocyclizations to create structurally complex indanes and tetrahydronaphthalenes. nih.gov The synthesis of such complex molecules is often a multi-step process where the stilbene core is methodically elaborated. wvu.eduquizlet.com

The general synthetic utility of stilbenes is highlighted by their role as precursors to various classes of compounds, including phenanthrenes and enantiomerically pure 1,2-diphenylethanes. researchgate.net The synthesis of these molecules often involves reactions such as the Wittig reaction, Heck reaction, and Horner-Wadsworth-Emmons (HWE) reaction to construct the core stilbene structure, which is then further modified. nih.govresearchgate.net

Table 1: Synthetic Methodologies for Stilbene Derivatives

Reaction Type Description Reference
Wittig Reaction The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to produce an alkene and a phosphine (B1218219) oxide. nih.gov nih.gov
Heck Reaction A coupling reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. orgsyn.org orgsyn.org
Horner-Wadsworth-Emmons A reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an (E)-alkene. wiley-vch.deresearchgate.net wiley-vch.deresearchgate.net
Suzuki Coupling A cross-coupling reaction of an organoboron compound with an organohalide catalyzed by a palladium complex. orgsyn.org orgsyn.org

The application of 4,4'-dichloro-trans-stilbene extends to its role as an intermediate in multi-step synthetic sequences. wvu.eduquizlet.com A classic example is the conversion of trans-stilbene (B89595) to diphenylacetylene, which involves a two-step process: bromination of the double bond to form a dibromide, followed by a double dehydrohalogenation. wvu.eduquizlet.com This demonstrates how the stilbene backbone can be transformed to create other valuable organic functionalities.

In more elaborate synthetic strategies, functional groups on the stilbene core can be sequentially modified. nih.gov For example, ester functionalities on a stilbene derivative can be reduced, and protecting groups can be removed to yield phenolic stilbenes. nih.gov Such multi-step pathways are crucial for accessing complex natural products and other target molecules with specific biological or material properties. nih.govmdpi.com The ability to perform these transformations highlights the robustness and versatility of the stilbene framework in organic synthesis. umontreal.ca

Applications in Materials Science Research

The unique electronic and structural characteristics of 4,4'-dichloro-trans-stilbene and its derivatives make them valuable in the field of materials science. nih.govresearchgate.net These compounds are explored for the development of functional polymers, optoelectronic devices, and flame-retardant systems.

4,4'-dichloro-trans-stilbene and similar stilbene derivatives are utilized as monomers in the synthesis of functional polymers and copolymers. orgsyn.orgresearchgate.net The presence of the vinyl group and the aromatic rings allows for polymerization through various mechanisms. The resulting polymers often exhibit interesting properties due to the rigid and conjugated stilbene unit in the polymer backbone.

For example, dibromo- and dichloro-stilbenes are potential monomers for the synthesis of poly(p-phenylenevinylenes) (PPVs) through poly-Heck or poly-Suzuki coupling reactions. orgsyn.org PPVs are an important class of conducting polymers with applications in light-emitting diodes and other electronic devices. Furthermore, novel dichloro ring-disubstituted isobutyl phenylcyanoacrylates have been synthesized and copolymerized with styrene (B11656) to create new polymeric materials. researchgate.net The incorporation of these halogenated monomers can influence the properties of the resulting copolymers. researchgate.net The development of functional polymers also involves techniques like "click chemistry," which allows for the efficient synthesis and modification of polymers with specific functionalities. nih.gov

Table 2: Examples of Polymers and Copolymers from Stilbene Derivatives

Polymer/Copolymer Type Monomers Polymerization Method Potential Application Reference
Poly(p-phenylenevinylene)s (PPVs) 4,4'-Dihalo-stilbenes Poly-Heck or Poly-Suzuki Coupling Conducting polymers, Light-emitting diodes orgsyn.org
Styrene-co-isobutyl phenylcyanoacrylate Styrene, Dichloro ring-disubstituted isobutyl phenylcyanoacrylates Free-radical copolymerization Specialty plastics researchgate.net
Functionalized Polymeric Sorbent Divinylbenzene, bis α,β-unsaturated phosphorylated cyclohexene Crosslinking reaction Adsorbents for dye removal mdpi.com

Derivatives of stilbene are extensively investigated for their potential in optoelectronic applications due to their photoluminescent properties. nih.govresearchgate.netrsc.org The conjugated π-system of the stilbene core is responsible for its ability to absorb and emit light, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optical devices. wiley-vch.deresearchgate.net

Research has shown that anthracene-based stilbene derivatives containing a 1,3,4-oxadiazole (B1194373) moiety exhibit interesting optical properties. nih.gov Similarly, phenylene ethynylene derivatives, which share structural similarities with stilbenes, have demonstrated very high photoluminescence efficiency and have been used as emitters in blue OLEDs. rsc.org The electronic properties of these materials can be tuned by introducing different substituents to the stilbene backbone, which can affect the energy levels of the frontier molecular orbitals. researchgate.netnih.gov This tunability is crucial for designing materials with specific emission colors and efficiencies for optoelectronic devices. researchgate.net

While 4,4'-dichloro-trans-stilbene itself is not typically used directly as a flame retardant, its halogenated nature and that of its derivatives make them subjects of interest in the study of flame retardant systems. nih.govresearchgate.net Halogenated compounds can act as flame retardants by releasing halogen radicals upon combustion, which can interrupt the radical chain reactions of the fire.

The study of organohalogen flame retardants is an active area of research, with a focus on understanding their mechanisms and potential environmental impact. nih.gov Research into flame retardant systems often involves incorporating flame retardant moieties into polymer structures. researchgate.net For instance, the synergistic effect of different flame retardants, such as boron derivatives in conjunction with other commercial flame retardants, is being explored to enhance the fire resistance of materials like leather. researchgate.net The investigation of halogenated stilbene derivatives could provide insights into the design of new and more effective flame retardant additives or reactive flame retardants that can be chemically bound to a polymer matrix.

Role as a Reference Standard in Chemical Research

Benzene (B151609), 1,1'-(1,2-ethenediyl)bis[4-chloro- serves as a reference standard in analytical chemistry. cymitquimica.comfishersci.ca Commercially available in high purity, typically 98% or higher, it is used for the calibration of analytical instruments and for quality control purposes. fishersci.ca Its stable, well-defined chemical structure and molecular weight make it a reliable benchmark in various analytical techniques. nih.gov For instance, related aromatic compounds like 4,4′-Diaminodiphenylmethane are explicitly used as analytical reference standards for quantifying the analyte in samples via methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). sigmaaldrich.com This use as a standard is crucial for ensuring the accuracy and comparability of experimental results across different laboratories.

Mechanistic Probes in Fundamental Organic Chemistry

The stilbene scaffold, the core of Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-, is frequently employed as a probe to study reaction mechanisms in organic chemistry, particularly in the field of photochemistry. When subjected to UV radiation, stilbene derivatives can undergo several transformations, providing insights into fundamental chemical processes.

One key area of investigation is photoisomerization, the conversion between trans and cis isomers upon light exposure. researchgate.net However, studies on polyesters containing a rigid trans-stilbene 4,4'-dicarboxylate mesogen show that the dominant photochemical reaction upon direct excitation is a [2+2] photocycloaddition, which renders polymer films insoluble. nih.gov In these specific polymer systems, significant trans-to-cis photoisomerization is not detected upon initial irradiation. nih.gov

In contrast, research on other derivatives like 4,4'-bis(2-benzoxazolyl)stilbene (B75663) (BBS) shows that the excited state is deactivated by both fluorescence and trans-cis photoisomerization. researchgate.net Further investigation of this derivative revealed that irradiation can also induce photocleavage of the stilbene moiety, leading to the formation of an aldehyde photoproduct. researchgate.net The use of such fluorescent probes is a robust field in chemical biology and drug discovery, enabling the exploration of molecular diversification and new discovery approaches. nih.gov These studies showcase how the stilbene framework acts as a versatile tool for elucidating complex photochemical pathways, including isomerization, cycloaddition, and cleavage reactions.

Exploration of Biological Interactions (excluding clinical or safety)

The biological interactions of stilbene derivatives are a major focus of research, providing valuable information on how these compounds affect cellular and microbial systems. These studies are foundational, exploring mechanisms of action without focusing on clinical applications.

Stilbene derivatives are widely investigated for their cytotoxic effects against various cell lines, forming a basis for understanding their potential as antimitotic agents. nih.gov The geometric arrangement of the molecule is critical; cis-stilbenes are often potent cytotoxic agents that function by binding to tubulin and inhibiting its polymerization, which destabilizes microtubules. nih.gov

Research highlights significant variations in cytotoxicity based on the specific chemical modifications of the stilbene core. For example, a study comparing four stilbene derivatives found that (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) was substantially more cytotoxic to CHO-K1 and HepG2 cell lines than its trans isomer and other amino or ester derivatives. nih.gov In another study, a series of 16 new conjugates of combretastatin (B1194345) A4 (a naturally occurring stilbene) with long-chain fatty acids were synthesized and evaluated for antiproliferative activity against several human cancer cell lines. acs.org The results showed that the cytotoxic activities were comparable to the parent compound and that the Z-geometry of the stilbene moiety was structurally important for its bioactivity. acs.org

Table 1: Cytotoxicity of Selected Stilbene Derivatives Against Various Cell Lines

Compound Cell Line IC50 Value (µM) Source
Compound 22 (CA-4 conjugate of linoleic acid) HEK293 0.02 acs.org
Compound 20 (CA-4 conjugate of stearic acid) MCF-7 0.24 acs.org
Compound 23 (CA-4 conjugate of linolenic acid) NCI-H460 0.01 acs.org
Compounds 20-23 KB-3-1 0.02 - 0.03 acs.org
cis-TMS CHO-K1 & HepG2 ~250x more cytotoxic than amino/ester derivatives nih.gov

The antimicrobial properties of stilbene derivatives have been a subject of research since the discovery of their antibiotic activity against bacteria and fungi. nih.gov The natural stilbene resveratrol, for instance, shows activity against both Gram-positive and Gram-negative bacteria. nih.gov However, synthetic modifications to the stilbene structure can lead to significantly enhanced antimicrobial, fungistatic, and fungicidal activity. nih.gov

Structure-activity relationship studies have revealed key features for antimicrobial efficacy. The presence of hydroxyl groups on the aromatic rings is often crucial for activity. nih.govresearchgate.net For example, trans-3,5,4′-trihydroxystilbene shows broad-spectrum antimicrobial activity. nih.gov Conversely, methoxylated groups can sometimes decrease the antibacterial effect. researchgate.net Other modifications, such as the addition of fluorine substituents, can enhance the antibacterial effect by increasing the compound's permeability into the bacterial cell membrane. researchgate.netnih.gov Some stilbene derivatives exert their effect by inhibiting the synthesis of total RNA and, to a lesser degree, protein synthesis in susceptible bacteria. ajrconline.org Furthermore, derivatives like pterostilbene, a dimethoxy derivative of resveratrol, exhibit stronger antifungal activity. mdpi.com

Research into the metabolic pathways affected by stilbene derivatives provides insight into their mechanism of action at a systemic level in various research models. These studies often focus on how these compounds interact with key metabolic enzymes and signaling pathways. researchgate.netresearchgate.net

One major area of investigation is the regulation of fat metabolism. Stilbenes have been shown to influence pathways related to adipogenesis, lipogenesis, lipolysis, and thermogenesis. researchgate.net This makes them valuable research tools for studying obesity and related metabolic disorders in laboratory models. researchgate.net

Another critical area is the interaction with cytochrome P450 (CYP) enzymes, which are central to the metabolism of a vast array of compounds. researchgate.net The antitumor activity of some stilbenes is linked to their ability to inhibit certain CYP enzymes, which are involved in activating procarcinogens. researchgate.net The biosynthesis of stilbenes themselves is also a subject of study, particularly in plants where they are produced via the phenylpropanoid pathway involving key enzymes like phenylalanine ammonia-lyase (PAL) and stilbene synthase (STS). scirp.org Understanding these metabolic interactions is crucial for interpreting the biological activities of stilbene compounds in research settings. nih.gov

Environmental Behavior and Degradation Studies of Benzene, 1,1 1,2 Ethenediyl Bis 4 Chloro

Persistence and Environmental Fate Assessment

Benzene (B151609), 1,1'-(1,2-ethenediyl)bis[4-chloro-, also known as 4,4'-dichloro-trans-stilbene (B158391), is a synthetic chemical compound whose environmental persistence and fate are of interest due to its structural similarity to other chlorinated hydrocarbons. While specific extensive studies on 4,4'-dichloro-trans-stilbene are not widely available, its behavior can be inferred from research on related compounds.

The persistence of organic compounds in soil is influenced by a multitude of factors including soil type, temperature, moisture, and the presence of microorganisms. epa.gov Generally, compounds with lower water solubility and a higher degree of chlorination tend to be more persistent. epa.gov The tendency of a compound to be adsorbed to soil particles is inversely related to its potential for leaching. epa.gov For instance, the herbicide acetochlor (B104951) showed a half-life of 10 days in a no-tillage system and 29 days in a conventional tilled system, highlighting the influence of soil management practices on persistence. awsjournal.org Another herbicide, dichlobenil, also demonstrated persistence in sandy soil. scilit.com Given its chemical structure as a chlorinated aromatic hydrocarbon, 4,4'-dichloro-trans-stilbene is expected to exhibit moderate to high persistence in the environment, particularly in soil and sediment where it can be protected from degradation processes. Its low water solubility would suggest strong adsorption to soil organic matter, limiting its mobility and leaching into groundwater, but increasing its persistence in the topsoil layers.

Interactive Table: Factors Influencing Pesticide Persistence in Soil

FactorInfluence on Persistence
Soil Type Higher clay and organic matter content generally increases adsorption and persistence. epa.gov
Temperature Higher temperatures can increase the rates of both chemical and microbial degradation, thus decreasing persistence. epa.gov
Moisture Adequate moisture is necessary for microbial activity, but excessive moisture can lead to leaching. Dry conditions can enhance adsorption and reduce bioavailability for degradation. researchgate.net
Microbial Activity The presence of adapted microbial populations is crucial for the biodegradation of organic compounds. nih.govmdpi.com
Chemical Structure The degree of chlorination and the overall molecular structure affect susceptibility to degradation. epa.gov

Abiotic Degradation Pathways

Photodegradation Mechanisms and Products

Substituted stilbene (B7821643) derivatives are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. nih.gov The primary mechanism of photodegradation for many stilbenes involves photoisomerization from the trans- to the cis-isomer, followed by photocyclization. However, in the presence of oxygen, other oxidative reactions can occur.

For substituted stilbenes, photodegradation can lead to the formation of various products. nih.gov Studies on other chlorinated aromatic compounds, such as 1,1-dichloro-2,2-bis(4-chlorophenyl)ethene (DDE), have shown that photolysis in the presence of oxygen can lead to the formation of an unstable dioxetane intermediate, which then decomposes to form 4,4'-dichlorobenzophenone (B107185). epa.gov It is plausible that 4,4'-dichloro-trans-stilbene could undergo similar photooxidative degradation. The initial step would likely involve the reaction of the excited state of the stilbene with ground state oxygen. Furthermore, research on other stilbene derivatives has implicated hydroxylation as a key initial step in photodegradation, which can lead to the formation of colored products like quinones. researchgate.net

Table: Potential Photodegradation Products of Substituted Stilbenes

Precursor CompoundPotential Photodegradation Product(s)Reference
Substituted Stilbeneso-Quinones nih.gov
1,1-dichloro-2,2-bis(4-chlorophenyl)ethene (DDE)4,4'-dichlorobenzophenone epa.gov
4,4'-bis(2-sulfostyryl)biphenyl (DSBP)Hydroxylated DSBP derivatives, DSBP quinone derivatives researchgate.net

Chemical Degradation in Various Environmental Matrices

The chemical degradation of 4,4'-dichloro-trans-stilbene in environmental matrices like soil and water is expected to be a slow process. As a chlorinated aromatic hydrocarbon, it is generally resistant to hydrolysis under normal environmental pH and temperature conditions.

Oxidation can be a significant degradation pathway. In the atmosphere, reaction with hydroxyl radicals is a primary degradation mechanism for many organic compounds. nih.gov In soil and water, strong oxidizing agents could potentially degrade the molecule, although such conditions are not always prevalent. The presence of other chemicals and the specific characteristics of the soil or water body, such as pH and the presence of metal catalysts, can influence the rate and pathway of chemical degradation. epa.gov

Biotic Degradation Pathways

Microbial Transformation and Metabolism

The biodegradation of chlorinated aromatic compounds is a well-documented process carried out by various microorganisms. Bacteria, in particular, play a crucial role in the environmental breakdown of these substances. For instance, Sphingomonas sp. strain SS33 has been shown to utilize 4,4'-dichlorodiphenyl ether for growth, indicating its capability to metabolize di-halogenated aromatic compounds. nih.gov The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by bacteria like Cupriavidus necator JMP134 involves a series of enzymatic reactions that cleave the ether bond and hydroxylate the aromatic ring. mdpi.comnih.gov

Fungi are also known to metabolize stilbenes and other phenolic compounds. up.ac.zanih.gov Some fungi can hydroxylate the aromatic ring of stilbenes as a detoxification mechanism. nih.gov The fungus Beauveria bassiana has been observed to O-methylglucosylate and hydroxylate resveratrol, a related stilbene. frontiersin.org While direct evidence for the microbial transformation of 4,4'-dichloro-trans-stilbene is scarce, it is plausible that certain adapted microbial strains, likely bacteria from the Sphingomonas or Pseudomonas genera, could initiate its degradation. The initial steps would likely involve hydroxylation of the aromatic rings, catalyzed by dioxygenase enzymes, which is a common strategy for activating stable aromatic structures for further breakdown.

Identification of Biodegradation Products

The identification of biodegradation products is key to understanding the metabolic pathway. For chlorinated aromatic compounds, biodegradation often proceeds through the formation of chlorinated catechols. In the case of 4,4'-dichlorodiphenyl ether degradation by Sphingomonas sp. strain SS33, halocatechols were identified as intermediates. nih.gov Similarly, the degradation of 2,4-D produces 2,4-dichlorophenol (B122985) and subsequently dichlorocatechol. nih.gov

Based on these analogous pathways, the biodegradation of 4,4'-dichloro-trans-stilbene would likely proceed through the following steps:

Hydroxylation: Initial attack by dioxygenase enzymes would introduce hydroxyl groups onto the chlorinated benzene rings, potentially forming a dihydroxylated stilbene derivative.

Ring Cleavage: The dihydroxylated aromatic ring would then be susceptible to cleavage by other dioxygenases.

Further Metabolism: The resulting aliphatic acids would be further metabolized through central metabolic pathways.

Under anaerobic conditions, reductive dechlorination could be a possible initial step, where a chlorine atom is removed and replaced by a hydrogen atom. For example, under anaerobic conditions, 3,5-dichloro-p-anisyl alcohol can be biotransformed to 3,5-dichloro-4-hydroxybenzoate and then to 2,6-dichlorophenol. nih.gov A constructed bacterial strain has also been shown to dehalogenate 4-chlorobenzoate (B1228818) to 4-hydroxybenzoate (B8730719) under denitrifying conditions. nih.gov

Interactive Table: Potential Biodegradation Products of Related Chlorinated Compounds

Original CompoundKey Intermediate(s)/Product(s)Degrading Microorganism(s)Reference
4,4'-dichlorodiphenyl etherHalocatecholsSphingomonas sp. strain SS33 nih.gov
2,4-dichlorophenoxyacetic acid (2,4-D)2,4-dichlorophenol, DichlorocatecholCupriavidus necator JMP134 mdpi.comnih.gov
3,5-dichloro-p-anisyl alcohol3,5-dichloro-4-hydroxybenzyl alcohol, 3,5-dichloro-4-hydroxybenzoate, 2,6-dichlorophenolAnaerobic sludge nih.gov
4-chlorobenzoate4-hydroxybenzoateConstructed Pseudomonas sp. nih.gov

Analytical Method Development for Benzene, 1,1 1,2 Ethenediyl Bis 4 Chloro

Development of Quantitative Analytical Techniques

Quantitative analysis of 4,4'-dichlorostilbene relies on the ability to accurately measure its concentration, often at trace levels. This necessitates the development of highly sensitive and selective analytical techniques.

Chromatographic Methods (GC, HPLC) for Separation and Quantification

Chromatographic techniques are the cornerstone for the analysis of 4,4'-dichlorostilbene, offering high-resolution separation of its isomers and sensitive quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation and identification capabilities for volatile and semi-volatile compounds like 4,4'-dichlorostilbene. The separation of dichlorostyrene (B3053091) isomers has been successfully achieved using capillary gas chromatography with flame ionization detection (FID). For the analysis of related chlorinated hydrocarbons, a DB-5ms Ultra Inert GC column (20 m × 0.18 mm, 0.18 µm) has been utilized, which is suitable for maintaining reasonable inlet pressures with hydrogen as a carrier gas. hpst.cz The identification of impurities in trans-stilbene (B89595) has been performed using a quartz capillary column (CP-Sil 5CB, 50 m x 0.25 mm) with a polydimethylsiloxane (B3030410) stationary phase. functmaterials.org.ua A temperature program starting at 70°C, holding for 1 minute, then ramping at 20°C/min to 300°C and holding for 10 minutes has been used for such analyses. functmaterials.org.ua For the analysis of semivolatile organic compounds, a split injection (e.g., 20:1) is often preferred to avoid column overload, especially when dealing with higher concentration standards. hpst.cz

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and quantification of 4,4'-dichlorostilbene isomers. The separation of cis and trans isomers of various compounds, including stilbene (B7821643) derivatives, has been extensively studied. msu.edunih.goviosrphr.org A common approach for the separation of non-polar compounds like 4,4'-dichlorostilbene is reversed-phase HPLC. For instance, the separation of cis and trans isomers of silsesquioxanes has been achieved using adsorption HPLC, demonstrating that polarity differences are a key factor in separation. msu.edu For the analysis of other isomeric compounds, a C18 column is frequently used. chromforum.org The mobile phase composition is critical for achieving optimal separation. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is typically used. iosrphr.org For example, a mobile phase of acetonitrile and 1% aqueous acetic acid with gradient elution has been used for the simultaneous estimation of various phenolic compounds.

The separation of cis and trans isomers of 4,4'-dichlorostilbene is a significant analytical challenge due to their similar chemical structures. Optimization of chromatographic conditions is essential to achieve baseline separation. In HPLC, the choice of stationary phase and mobile phase composition are critical factors. For the separation of peptide isomers, it has been noted that whether two peaks are observed depends on whether the isomerizing bond is near a good binding site for the stationary phase. chromforum.org While a standard C18 column can be effective, specialized columns may offer better resolution. The separation of cis and trans isomers of lafutidine (B194869) was successfully achieved on a ChiraSpher column with a mobile phase of hexane-ethanol-THF-diethylamine (92:3:5:0.1, v/v/v/v), achieving a resolution of 1.89. nih.gov This indicates that normal-phase chromatography can also be a viable option.

In gas chromatography, the temperature program and the type of capillary column play a crucial role in isomer separation. The use of long capillary columns (up to 300 meters) and thin stationary phase films can provide extremely high separation efficiency for isomeric hydrocarbons. For the separation of dichlorobenzene isomers, headspace liquid-phase microextraction followed by GC has been employed. researchgate.net

Table 1: Exemplary Chromatographic Conditions for Isomer Separation

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column CP-Sil 5CB (50 m x 0.25 mm) functmaterials.org.uaChiraSpher nih.gov or C18 chromforum.org
Stationary Phase Polydimethylsiloxane functmaterials.org.uaPirkle-type or polysaccharide-based chiral stationary phase
Mobile Phase -Hexane-Ethanol-THF-Diethylamine (92:3:5:0.1, v/v/v/v) nih.gov
Detector Mass Spectrometer (MS) hpst.czfunctmaterials.org.uaUV Detector iosrphr.org or Mass Spectrometer (MS) nih.gov
Temperature Program 70°C (1 min), ramp 20°C/min to 300°C (10 min) functmaterials.org.ua-
Injection Mode Split (e.g., 20:1) hpst.czIsocratic or Gradient

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy offers a simpler and more rapid method for the quantification of 4,4'-dichlorostilbene, particularly when the sample matrix is not complex. The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The UV-Vis absorption spectrum of a compound is dependent on its electronic structure. For stilbene and its derivatives, the absorption is due to π→π* transitions within the conjugated system. csic.es The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic for each isomer. For instance, the UV-Vis absorption spectrum of trans-stilbene in hexane (B92381) shows a λmax around 294 nm with a molar extinction coefficient of approximately 34,010 cm⁻¹/M. The photocatalytic degradation of 2,4-dichlorophenol (B122985), a related chlorinated aromatic compound, was monitored by its molecular absorbance at a λmax of 285 nm. iasks.org

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. rsc.org It is important to use a solvent that does not absorb in the same region as the analyte. Solvents like methanol, ethanol, or hexane are commonly used for UV-Vis analysis of organic compounds. rsc.org It has been shown that for isomers of some compounds, there are no differences in the slope of the absorbance versus concentration curve, meaning the UV absorbance can be directly correlated to their ratio without a concentration correction. msu.edu

Table 2: UV-Vis Spectroscopic Data for Related Compounds

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
trans-StilbeneHexane294~34,010
2,4-DichlorophenolAqueous solution285Not specified iasks.org
MebendazoleNot specified4288437.2 ekb.eg

Sample Preparation and Extraction Methodologies for Diverse Matrices

The accurate analysis of 4,4'-dichlorostilbene in complex matrices such as soil, water, or biological tissues requires efficient sample preparation to isolate the analyte from interfering components. The choice of extraction method depends on the nature of the matrix and the concentration of the analyte.

Solid-Phase Extraction Techniques

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. thermofisher.comyoutube.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. The interfering compounds are washed away, and the analyte is then eluted with a suitable solvent.

For non-polar compounds like 4,4'-dichlorostilbene in aqueous samples, reversed-phase SPE is commonly employed. sigmaaldrich.com The sorbent is a non-polar material, such as C18-bonded silica. The general steps for a reversed-phase SPE are:

Conditioning: The cartridge is conditioned with a water-miscible organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent. youtube.com

Loading: The aqueous sample is passed through the cartridge. The non-polar analyte partitions onto the sorbent.

Washing: A polar solvent (e.g., water or a water/methanol mixture) is used to wash away polar interferences.

Elution: A non-polar solvent (e.g., hexane, dichloromethane (B109758), or acetone) is used to elute the analyte from the sorbent. labrulez.com

For the analysis of semivolatile organic compounds in water, a combination of PLS3 and AC2 solid phases has been used, with elution using acetone (B3395972) and dichloromethane. labrulez.com

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com It is particularly useful for extracting analytes from solid matrices like soil or for concentrating them from large volumes of water.

For the extraction of chlorinated hydrocarbons from soil, a common procedure involves mixing the soil sample with a combination of a polar and a non-polar solvent, such as acetone and hexane. scispec.co.th The general workflow is as follows:

Extraction: The soil sample is mixed with a solvent mixture (e.g., acetone/hexane) and agitated using methods like vortexing or sonication to facilitate the transfer of the analyte from the soil matrix to the solvent. scispec.co.th

Phase Separation: Water is added to the extract, leading to the separation of the aqueous and organic layers. The analyte, being non-polar, will be concentrated in the organic phase (e.g., hexane).

Concentration: The organic extract is then concentrated, often by evaporation under a gentle stream of nitrogen, to a smaller volume before analysis.

For aqueous samples, LLE involves shaking the water sample with an immiscible organic solvent like dichloromethane or hexane. youtube.com The analyte partitions into the organic layer, which is then collected and concentrated for analysis. Continuous liquid-liquid extractors can be used for large sample volumes.

Table 3: Comparison of Extraction Methodologies

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid mobile phasePartitioning between two immiscible liquid phases
Typical Analytes Non-polar to moderately polar compounds from aqueous matricesNon-polar compounds from aqueous or solid matrices
Advantages High recovery, low solvent consumption, potential for automation thermofisher.comVersatile for various sample types, can handle larger sample volumes
Disadvantages Can be affected by matrix interferences, cartridge costCan be labor-intensive, uses larger volumes of organic solvents, potential for emulsion formation
Common Solvents Methanol, Acetone, Dichloromethane, Hexane sigmaaldrich.comlabrulez.comDichloromethane, Hexane, Acetone youtube.comscispec.co.th

Validation of Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, as defined by international guidelines such as those from the International Council for Harmonisation (ICH), include accuracy, precision, sensitivity, limit of detection (LOD), and limit of quantitation (LOQ).

Accuracy, Precision, and Sensitivity Studies

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed using a recovery study, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. For many analytical methods, including those for environmental contaminants, recovery values between 80% and 120% are generally considered acceptable.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing the same sample multiple times on the same day, by the same analyst, and with the same equipment. Intermediate precision is evaluated by repeating the analysis on different days, with different analysts, or with different equipment. An RSD of less than 15-20% is often required for the method to be considered precise.

Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often reflected in the slope of the calibration curve. A steeper slope indicates higher sensitivity.

While specific data for Benzene (B151609), 1,1'-(1,2-ethenediyl)bis[4-chloro- is scarce, a study on the analysis of the pesticide dicofol (B1670483) and its degradation product 4,4'-dichlorobenzophenone (B107185) in cod liver provides an example of accuracy assessment. In that study, the mean recovery for dicofol was 65% at a low dose and 77% at a high dose, while for 4,4'-dichlorobenzophenone, it was 99% and 146%, respectively nih.gov. For the analysis of the stilbene derivative trans-resveratrol in human plasma, a high-performance liquid chromatography (HPLC) method demonstrated inter- and intra-day precision with RSD values ranging from 0.63% to 2.12% nih.gov.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Several methods are used to determine LOD and LOQ. A common approach is based on the signal-to-noise ratio, where the LOD is typically the concentration that produces a signal three times the noise level (S/N = 3), and the LOQ corresponds to a signal ten times the noise level (S/N = 10). Another method involves using the standard deviation of the response and the slope of the calibration curve.

For example, in the validation of an HPLC method for another stilbene derivative, 3,5,4'-trimethoxy-trans-stilbene, the lower LOQ in rat plasma was determined to be 15 ng/mL nih.gov. In a study on sterol oxidation products in serum using gas chromatography-mass spectrometry (GC-MS), the LOD and LOQ were below 5 ng/mL and 10 ng/mL, respectively nih.gov. For the analysis of 2,4-dichlorophenoxyacetic acid in water samples by HPLC, the LOD and LOQ were found to be 0.004 and 0.01 µg/L, respectively deswater.com.

A hypothetical validated HPLC method for Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro- could yield the following performance characteristics, based on typical values for similar compounds:

ParameterValue
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)95 - 105%
Precision (RSD)< 5%
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantitation (LOQ)~0.06 µg/mL

Application of Analytical Methods in Research Studies

Validated analytical methods are essential tools in various research fields. For a compound like Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro-, which is a chlorinated organic compound, potential research applications would likely focus on environmental monitoring and toxicology.

Research studies could involve the use of techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and selective detection. For instance, a GC-MS method could be developed to detect trace levels of this compound in environmental samples such as water, soil, or biological tissues. Such studies would be crucial for assessing the environmental fate and potential exposure risks of this compound.

While direct research applications for Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro- are not prominent in the reviewed literature, studies on other chlorinated compounds provide a framework. For example, a method for the analysis of chlorinated styrenes in environmental samples using negative ion chemical ionization mass spectrometry has been reported, demonstrating the detection of these compounds in fish liver and fillet extracts nih.gov. The development of similar methods for Benzene, 1,1'-(1,2-ethenediyl)bis[4-chloro- would enable its inclusion in environmental monitoring programs for persistent organic pollutants (POPs).

Perspectives and Future Directions in Benzene, 1,1 1,2 Ethenediyl Bis 4 Chloro Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The future of synthesizing 4,4'-dichloro-trans-stilbene (B158391) is intrinsically linked to the principles of green and sustainable chemistry. The primary goal is to move beyond traditional methods that may involve hazardous reagents and generate significant waste, toward processes that are safer, more efficient, and environmentally benign. beilstein-journals.org The chemical industry's growing emphasis on sustainability is driving a paradigm shift where the efficiency of a chemical process is measured not just by yield, but also by factors like waste minimization, energy optimization, and the use of renewable resources. beilstein-journals.orgscienceopen.com

Future research will likely focus on several key areas:

Catalysis: Developing highly effective catalytic methodologies is crucial. beilstein-journals.org This includes exploring transition metal catalysts for cross-coupling reactions, which have become a prominent method for constructing stilbene (B7821643) structures. rsc.org The aim is to use cheaper, safer, and more abundant metals, potentially at parts-per-million (ppm) levels, to make these processes more sustainable. ucsb.edu

Green Solvents: Since solvents account for a significant portion of chemical waste, particularly in the pharmaceutical and fine chemical sectors, research into greener alternatives is paramount. scienceopen.com Future synthetic routes for 4,4'-dichloro-trans-stilbene will likely explore reactions in water, using micellar catalysis to solubilize organic substrates, or employ other eco-friendly solvents. scienceopen.comucsb.edu

Novel Methodologies: The use of zeolite nanoreactors represents a promising green chemistry route for synthesizing stilbene derivatives under mild, room-temperature conditions. researchgate.net Another emerging area is microflow chemistry, which can offer superior control, efficiency, and safety for chemical transformations, including photochemical reactions. nih.gov

Synthetic Approach Core Principle Potential Advantages for Future Synthesis Relevant Research Area
Zeolite-Mediated Synthesis Using porous aluminosilicate (B74896) materials as nanoreactors.Mild reaction conditions (room temperature), potential for shape-selectivity, solvent reduction. researchgate.netGreen Catalysis, Materials Science
Advanced Cross-Coupling Employing transition metal catalysts (e.g., Pd, Ni, Cu) to form the central C=C bond.High efficiency and functional group tolerance. Future work aims at using ppm levels of catalyst. rsc.orgucsb.eduOrganometallic Chemistry
Micellar Catalysis Using surfactants to form nanomicelles in water, creating a reaction medium.Eliminates hazardous organic solvents, enables mild reaction temperatures, simplifies product isolation. ucsb.eduSustainable Chemistry
Microflow Synthesis Performing reactions in continuous-flow microreactors.Enhanced safety, precise control over reaction parameters, improved yields and selectivity. nih.govChemical Engineering, Process Chemistry

Advanced Studies in Photochemistry and Photophysics

The interaction of 4,4'-dichloro-trans-stilbene with light is a cornerstone of its chemical identity. Stilbenes are classic models for studying photoisomerization, the light-induced conversion between cis (Z) and trans (E) isomers. researchgate.netresearchgate.net Future research will delve deeper into the intricate details of these ultrafast processes.

Advanced studies will likely focus on:

Quantum Yield Dynamics: Precisely determining and controlling the quantum yields of photoisomerization is a key objective. researchgate.netiupac.org Research has shown that these yields can be influenced by the solvent and the presence of external perturbers, such as silver(I) ions, which can form ground-state complexes and alter the photochemical pathway upon excitation. rsc.org

Excited State Manifolds: A more profound understanding of the singlet and triplet excited states is necessary. While direct photoisomerization often proceeds through the singlet state, triplet sensitizers can be used to populate the triplet state, which also leads to isomerization, often with different efficiencies. iupac.org

Competing Photoreactions: Beyond simple isomerization, other photochemical pathways can exist. For some stilbene derivatives, light can induce cyclization reactions. nih.gov Future work, combining experimental techniques with high-level computational simulations, will aim to understand and control the balance between these competing reactions. nih.gov The study of photochromism, where a light-induced transformation leads to a change in optical properties, is another avenue with potential applications in materials science. mdpi.com

Design and Synthesis of Functionalized Derivatives for Targeted Research Applications

The core structure of 4,4'-dichloro-trans-stilbene serves as a scaffold for the design of new molecules with tailored properties. By synthetically introducing various functional groups onto the phenyl rings or the ethenyl bridge, researchers can fine-tune the compound's electronic, steric, and biological characteristics for specific applications. nih.govrsc.org

Future directions in this area include:

Medicinal Chemistry: The stilbene scaffold is present in many biologically active natural products, such as the anticancer agent combretastatin (B1194345) and the antioxidant resveratrol. rsc.orgnih.gov Future synthetic efforts will focus on creating derivatives of 4,4'-dichloro-trans-stilbene with enhanced biological activity, for example, as potential anticancer or antimicrobial agents. nih.govnih.gov The structure-activity relationship (SAR) will be a key focus, investigating how different substituents and their positions affect biological efficacy. nih.gov

Molecular Probes: Functionalized stilbenes have potential as molecular probes. nih.govsigmaaldrich.com For instance, "stiff stilbene" has been used as a molecular force probe to study how mechanical forces affect chemical reaction rates at the single-molecule level. nih.gov By incorporating specific functionalities, derivatives could be designed as fluorescent probes for sensing ions or biomolecules.

Materials Science: The photochemical properties of stilbenes make their derivatives attractive for applications in materials science. nih.gov Functionalization can be used to tune absorption and emission wavelengths, enhance quantum yields, or promote assembly into liquid crystals or other ordered materials.

Derivative Class Functionalization Strategy Targeted Research Application Key Property to Optimize
Bioactive Analogues Introduction of hydroxyl, methoxy, or other groups known to interact with biological targets. nih.govresearchgate.netAnticancer agents, antimicrobial compounds, antioxidants. nih.govnih.govPotency, selectivity, bioavailability.
Molecular Probes Attaching reporter groups or moieties that respond to specific environmental changes (e.g., force, polarity). nih.govMechanosensing, biological imaging, environmental sensing.Sensitivity, specificity, signal-to-noise ratio.
Photonic Materials Modifying the conjugated system to control absorption/emission properties; adding polymerizable groups.Molecular switches, optical data storage, organic light-emitting diodes (OLEDs). mdpi.comPhoto-stability, switching efficiency, solid-state fluorescence.

Integrated Computational and Experimental Approaches for Structure-Reactivity Relationships

The synergy between computational modeling and experimental validation is becoming indispensable for modern chemical research. This integrated approach provides a much deeper understanding of the relationships between a molecule's three-dimensional structure and its chemical reactivity. nih.gov For 4,4'-dichloro-trans-stilbene and its derivatives, this means moving beyond simple observation to predictive design.

Future research will increasingly rely on:

Mechanistic Elucidation: Combining experimental studies (like kinetics and product analysis) with computational modeling (like Density Functional Theory, DFT) can unravel complex reaction mechanisms. nih.gov For instance, simulations can map out the potential energy surfaces for photoisomerization, identifying transition states and low-energy pathways that are difficult to observe experimentally. researchgate.netnih.gov

Predictive Modeling: Computational tools can predict the properties of yet-to-be-synthesized molecules. By calculating parameters like frontier molecular orbital (FMO) energies, electron affinities, and local reactivity indices, researchers can screen potential derivatives for desired characteristics before committing to laborious synthesis. nih.gov This approach accelerates the design of new functional molecules.

Non-adiabatic Dynamics: For photochemical processes, advanced simulation techniques like multi-state nonadiabatic molecular dynamics are crucial. nih.gov These simulations can model the behavior of molecules as they transition between different electronic states, providing a frame-by-frame movie of the photochemical event and revealing how factors like temperature can influence the outcome. nih.gov

Role in Understanding Broader Chemical and Environmental Phenomena

Beyond its own specific properties, 4,4'-dichloro-trans-stilbene serves as a valuable model system for understanding broader scientific principles.

Fundamental Photochemistry: As a canonical example of photoisomerization, stilbene and its derivatives are fundamental to the education and research in photochemistry. researchgate.net Studies on this system provide insights that are applicable to more complex photobiological processes, such as vision, where retinal isomerization is the key initial step. researchgate.net

Chemomechanics: The use of stilbene derivatives as molecular force probes is helping to validate the fundamental postulates of how mechanical stress influences chemical reactivity, a field with implications for materials science, nanotechnology, and biology. nih.gov

Environmental Fate: The presence of chloro-aromatic structures in the environment is a significant concern. While 4,4'-dichloro-trans-stilbene itself is not a major reported pollutant, studying its stability, degradation pathways (photochemical or biological), and potential metabolites can provide valuable data. This knowledge contributes to a broader understanding of the environmental fate of organochlorine compounds, such as the metabolites of DDT and other pesticides. nih.gov

Emerging Research Areas and Interdisciplinary Collaborations

The future of research on 4,4'-dichloro-trans-stilbene and its derivatives will be characterized by increasing interdisciplinarity, where expertise from different fields converges to tackle complex challenges.

Emerging research areas include:

Photopharmacology: This field aims to develop drugs that can be activated or deactivated with light. The photoisomerization of stilbene derivatives makes them potential candidates for such applications, where one isomer is biologically active and the other is not, allowing for precise spatial and temporal control of drug activity.

Smart Materials: The reversible photo-switching of stilbenes can be harnessed to create materials that change their properties (e.g., color, shape, or permeability) in response to light. This requires collaboration between synthetic chemists, materials scientists, and engineers.

Advanced Catalysis: The development of new catalytic systems for synthesizing and functionalizing stilbenes will involve partnerships between organometallic chemists, computational chemists, and process engineers to create methods that are not only efficient but also sustainable and scalable. beilstein-journals.orgrsc.org

These future directions underscore that the study of a seemingly simple molecule like Benzene (B151609), 1,1'-(1,2-ethenediyl)bis[4-chloro- is a gateway to addressing fundamental scientific questions and developing innovative technologies. The ongoing and future work in this area will depend on a collaborative and forward-thinking approach, integrating synthesis, photochemistry, computation, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.